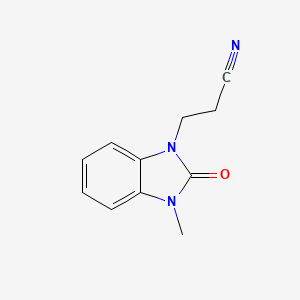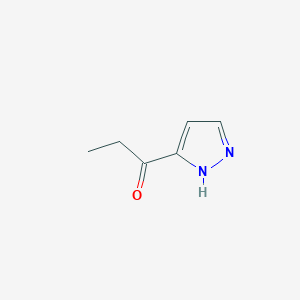
1-(2-Naphthalen-1-yloxyethyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Naphthalen-1-yloxyethyl)benzimidazole, also known as NBIM, is a compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a focus of research in the scientific community. In
Mecanismo De Acción
The mechanism of action of 1-(2-Naphthalen-1-yloxyethyl)benzimidazole is not fully understood, but it is believed to act as a DNA intercalator and inhibit topoisomerase activity. This results in the inhibition of DNA replication and cell growth, leading to the induction of apoptosis in cancer cells. This compound may also have neuroprotective effects by inhibiting oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and is well-tolerated in animal models. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor effects. Additionally, this compound has been shown to cross the blood-brain barrier, making it a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Naphthalen-1-yloxyethyl)benzimidazole in lab experiments is its high purity and yield. Additionally, this compound has low toxicity and is well-tolerated in animal models, making it a safe compound to use in research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may require the use of organic solvents.
Direcciones Futuras
There are several future directions for 1-(2-Naphthalen-1-yloxyethyl)benzimidazole research. One potential direction is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in drug discovery. Finally, the development of new synthesis methods for this compound may improve its yield and purity, making it a more accessible compound for scientific research.
In conclusion, this compound is a compound that has shown promising results in various scientific research fields. Its potential use in cancer research, neurobiology, and drug discovery makes it a focus of research in the scientific community. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
Métodos De Síntesis
The synthesis of 1-(2-Naphthalen-1-yloxyethyl)benzimidazole involves the reaction of 2-naphthol and 1,2-diaminobenzene in the presence of a catalyst such as zinc chloride. The reaction results in the formation of this compound as a white solid product. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce this compound for scientific research purposes.
Aplicaciones Científicas De Investigación
1-(2-Naphthalen-1-yloxyethyl)benzimidazole has been studied for its potential use in various scientific research fields, including cancer research, neurobiology, and drug discovery. In cancer research, this compound has shown promising results in inhibiting cancer cell growth and inducing apoptosis. In neurobiology, this compound has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. In drug discovery, this compound has been studied for its potential as a scaffold for developing new drugs.
Propiedades
IUPAC Name |
1-(2-naphthalen-1-yloxyethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-2-8-16-15(6-1)7-5-11-19(16)22-13-12-21-14-20-17-9-3-4-10-18(17)21/h1-11,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMLIRBRVIPSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-[[(2-chloroacetyl)amino]methyl]benzoate](/img/structure/B7458623.png)
![(2Z)-1,3,3-trimethyl-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]indole](/img/structure/B7458627.png)

![N-[2-(diethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7458646.png)

![N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458666.png)
![4-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B7458689.png)


